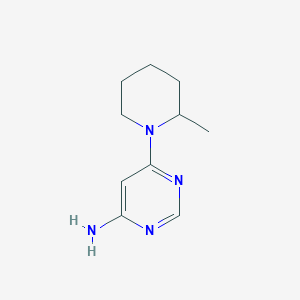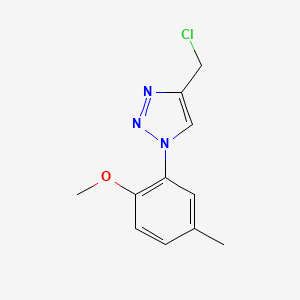
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole (CMPMT) is a synthetic small molecule that has been used in various research studies. It has a diverse range of applications including the synthesis of other compounds, as a potential therapeutic agent, and in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Triazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some triazole derivatives possess good or moderate activities against various microorganisms. These compounds, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their Schiff base derivatives, have been tested against a range of test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Energetic Salts
The synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole has been explored. These compounds exhibit good thermal stability and relatively high density, making them relevant in materials science for applications requiring energetic materials (Wang et al., 2007).
Multi-Component Reaction Synthesis
1,5-Disubstituted 1,2,3-triazoles have been synthesized via metal-free multi-component reactions. These processes involve primary amine, ketones, and 4-nitrophenyl azide, resulting in compounds with potential antibacterial and antifungal activities. This synthesis method highlights the versatility of triazole compounds in creating heterocyclic aromatic rings with significant biological activities (Vo, 2020).
Corrosion Inhibition
1,2,4-Triazole derivatives have also been investigated for their potential as corrosion inhibitors. The inhibitory performance of specific triazole compounds on mild steel in acidic media has been demonstrated, showing high inhibition efficiency. This suggests their application in protecting metals from corrosion, a crucial aspect in industrial processes and materials science (Bentiss et al., 2009).
Molecular Docking Studies
The tautomeric properties, conformations, and mechanism behind the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring have been explored through molecular docking studies. This research provides insights into the potential anti-cancer activity of triazole derivatives, further underlining the compound's relevance in pharmaceutical research (Karayel, 2021).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPGRIOJOWAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
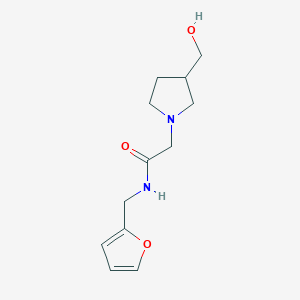
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
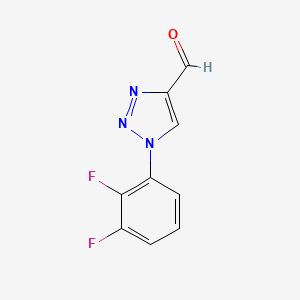
![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B1467251.png)
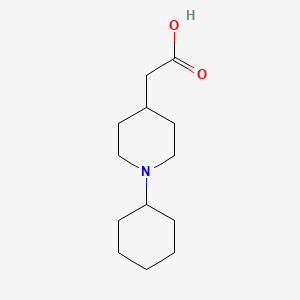
![7-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1467256.png)


![10-[4-(diethylamino)phenyl]-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1467260.png)
